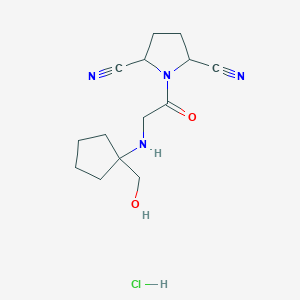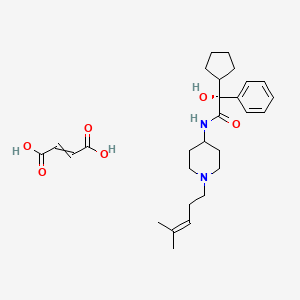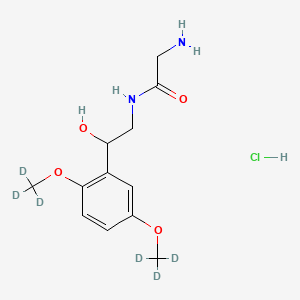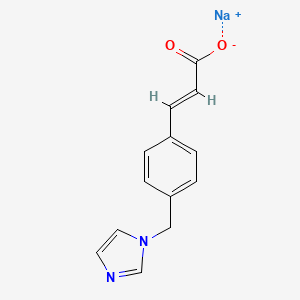
Ceranib 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceranib 1 is a ceramidase inhibitor that inhibits proliferation in SKOV3 ovarian carcinoma cells . It induces the accumulation of ceramide species and decreases sphingosine and sphingosine-1-phosphate (S1P) levels in SKOV3 cells .
Synthesis Analysis
Ceranib-1 was identified as a novel ceramidase inhibitor by screening a small molecule library . Several analogs were synthesized to begin the assessment of structure-activity relationships . Ceranib-2 was found to be the most potent inhibitor in the cell-based assay with an IC50 of 28 μM compared to 55 μM for Ceranib-1 .Molecular Structure Analysis
The molecular formula of Ceranib 1 is C26H21NO3 . Its molecular weight is 395.4 g/mol . The exact mass and monoisotopic mass are 395.15214353 g/mol . The IUPAC name is 3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-4aH-quinolin-2-one .Chemical Reactions Analysis
Ceramidases are key enzymes that control the ceramide/sphingosine-1-phosphate (S1P) rheostat by hydrolyzing ceramide to produce sphingosine . Ceranib-1 inhibits cellular ceramidase activity toward an exogenous ceramide analog, induces the accumulation of multiple ceramide species, decreases levels of sphingosine and S1P .Physical And Chemical Properties Analysis
Ceranib 1 has a molecular weight of 395.4 g/mol . It has a XLogP3-AA of 4.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 5 rotatable bonds .Applications De Recherche Scientifique
Regulation of Sphingolipid Metabolism
Ceranib 1, as an inhibitor of ceramidase, plays a crucial role in the regulation of sphingolipid metabolism . Ceramides and sphingosine, which are important interconvertible sphingolipid metabolites, govern various signaling pathways related to different aspects of cell survival and senescence .
Implications in Various Diseases
Ceramidases, including those inhibited by Ceranib 1, have been identified for their implications in various diseases, including cancer, Alzheimer’s disease, and Farber disease .
Anti-Inflammatory and Anti-Apoptotic Effects
The potential anti-inflammatory and anti-apoptotic effects of ceramidases in host cells exposed to pathogenic bacteria and viruses have been demonstrated . Ceranib 1, by inhibiting ceramidase activity, could potentially play a role in these processes.
Role in Viral Pathology
While our knowledge of the potential role of host ceramidases in viral pathology remains elusive, it has been reported that the overall inhibition of ceramidase activity in host peripheral blood lymphocytes using Ceranib 1 .
Regulation of Innate Immune Memory
Modulating sphingolipid metabolism, such as through the inhibition of acid ceramidase by Ceranib 1, affects the induction of trained immunity . This identifies an immunomodulatory function of sphingolipid metabolism in regulating the immunologic memory of innate immune cells .
Potential Use in Enzyme Replacement Therapy
Given the essential impact of ceramidases on tissue regeneration, there is potential for their use in enzyme replacement therapy . As an inhibitor of ceramidase, Ceranib 1 could potentially play a role in this therapeutic approach.
Mécanisme D'action
Target of Action
Ceranib 1 primarily targets ceramidases , enzymes responsible for the hydrolysis of ceramide into sphingosine and fatty acid . Ceramidases play a crucial role in sphingolipid metabolism, influencing cell survival, apoptosis, and inflammation .
Mode of Action
Ceranib 1 inhibits ceramidase activity, leading to the accumulation of ceramide and a reduction in sphingosine and sphingosine-1-phosphate (S1P) levels . This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival S1P, promoting apoptosis and inhibiting cell proliferation .
Safety and Hazards
When handling Ceranib 1, it is advised to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Orientations Futures
Ceramidase inhibitors like Ceranib-1 have excellent potential for development as new anticancer drugs . In vivo, Ceranib-2 was found to delay tumor growth in a syngeneic tumor model without hematologic suppression or overt signs of toxicity . These data support the selection of ceramidases as suitable targets for anticancer drug development .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceranib 1 involves the condensation of two key starting materials, 2,4-dichloro-5-nitrobenzene and 2-amino-5-bromo-3-methylbenzoic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzene", "2-amino-5-bromo-3-methylbenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-nitrobenzene in ethanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux and add 2-amino-5-bromo-3-methylbenzoic acid.", "Step 3: Continue heating the mixture for several hours until the reaction is complete.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with water and dry it.", "Step 6: Dissolve the solid in hydrochloric acid and filter the resulting solution.", "Step 7: Add sodium hydroxide to the solution to adjust the pH.", "Step 8: Extract the solution with ethyl acetate and dry the organic layer.", "Step 9: Concentrate the organic layer and purify the resulting solid by recrystallization.", "Step 10: Dry the final product and characterize it using various analytical techniques." ] } | |
Numéro CAS |
328076-61-5 |
Nom du produit |
Ceranib 1 |
Formule moléculaire |
C26H21NO3 |
Poids moléculaire |
395.45 |
Synonymes |
3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)


![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)
